(7-Bromoquinolin-3-yl)methanol

Procurement Cost analysis Regioisomer comparison

(7-Bromoquinolin-3-yl)methanol (CAS 1956331-52-4) is a brominated quinoline derivative bearing a hydroxymethyl group at the 3‑position. With molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g·mol⁻¹, it belongs to the privileged quinoline scaffold family extensively employed in medicinal chemistry and agrochemical research.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 1956331-52-4
Cat. No. B2950020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromoquinolin-3-yl)methanol
CAS1956331-52-4
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)CO)Br
InChIInChI=1S/C10H8BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2
InChIKeyAPRMVARQRPSYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy (7-Bromoquinolin-3-yl)methanol CAS 1956331-52-4 – Key Specifications and Supplier Data for Procurement Decisions


(7-Bromoquinolin-3-yl)methanol (CAS 1956331-52-4) is a brominated quinoline derivative bearing a hydroxymethyl group at the 3‑position. With molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g·mol⁻¹, it belongs to the privileged quinoline scaffold family extensively employed in medicinal chemistry and agrochemical research . The compound is commercially available as a crystalline solid (mp 98–101 °C) from multiple specialty chemical suppliers at purities ranging from 95 % to NLT 98 % . Its dual functionality—a bromine atom suitable for cross‑coupling reactions and a primary alcohol amenable to oxidation, esterification, or nucleophilic displacement—makes it a versatile building block for the synthesis of more complex pharmacologically active molecules .

Why (7-Bromoquinolin-3-yl)methanol Cannot Be Replaced by Generic Bromoquinoline Methanols


Bromoquinoline methanols are not interchangeable commodities; subtle differences in substitution pattern profoundly influence reactivity, physicochemical properties, and biological target engagement. Systematic mapping of the quinoline ring‑system has demonstrated that the position of the bromine atom dictates the outcome of palladium‑catalyzed cross‑coupling and subsequent cyclization reactions [1]. In antiviral drug discovery, the regioisomeric placement of bromine on the quinoline core has been shown to differentially affect potency against drug‑resistant viral mutants—the 6‑bromo analog lost efficacy against the HIV‑1 integrase A128T mutant whereas the 8‑bromo analog retained full effectiveness [2]. Consequently, procurement of the specific 7‑bromo‑3‑hydroxymethyl regioisomer is essential for synthetic routes and structure‑activity relationship (SAR) studies where the 7‑position halogen is required for target binding or downstream functionalization .

Head‑to‑Head Quantitative Evidence: (7‑Bromoquinolin‑3‑yl)methanol vs. Closest Regioisomeric Analogs


Market Pricing: 7‑Bromo‑3‑hydroxymethylquinoline Commands a Premium Over the 6‑Bromo Regioisomer

When comparing commercial pricing for the 7‑bromo (CAS 1956331‑52‑4) versus the 6‑bromo (CAS 1345445‑92‑2) regioisomer of quinolin‑3‑ylmethanol, the 7‑bromo compound is offered at a substantial price premium, reflecting differences in synthetic accessibility and market demand .

Procurement Cost analysis Regioisomer comparison

Stability Under Ambient Storage: 7‑Bromo‑3‑hydroxymethyl Derivative Requires Only Refrigerated Conditions, Whereas the 6‑Bromo Analog Demands Deep Freezing

Supplier‑reported storage guidelines indicate that (7‑Bromoquinolin‑3‑yl)methanol is stable when stored at 2–8 °C , whereas the 6‑bromo regioisomer is recommended to be stored at −4 °C for short‑term use and −20 °C for long‑term storage . This difference suggests superior ambient‑temperature tolerance for the 7‑bromo compound.

Stability Storage Regioisomer comparison

Synthetic Reactivity Mapping: 7‑Bromoquinoline Derivatives Exhibit Distinct Cross‑Coupling Yields Relative to Other Regioisomers

A comprehensive reactivity mapping study subjected bromoquinolines 1a–h (2‑bromo through 8‑bromo) to identical Suzuki‑Miyaura cross‑coupling conditions with 2‑aminophenylboronic acid hydrochloride. The reactions revealed “large differences in reactivity depending on the attachment point” [1]. Although the study did not include the 7‑bromo‑3‑hydroxymethyl derivative itself, it demonstrated that the yield of the Suzuki adduct (isolated yield 65 % for the best entry) and the subsequent Pd‑catalyzed C–H activation/cyclization are highly position‑dependent [1]. This class‑level data implies that the 7‑bromo substitution pattern will give a different reaction profile compared to the 6‑bromo or 8‑bromo analogs, a critical consideration when designing synthetic sequences.

Suzuki-Miyaura coupling Reactivity Regioisomer comparison

Antiviral SAR Context: Bromine Position on the Quinoline Core Determines Potency Retention Against Drug‑Resistant HIV‑1 Mutants

In a study of allosteric HIV‑1 integrase inhibitors (ALLINIs), the 6‑bromo quinoline analog suffered a significant loss of potency when tested against the ALLINI‑resistant IN A128T mutant virus, whereas the 8‑bromo analog retained full effectiveness [1]. Although the 7‑bromo derivative was not directly evaluated in this dataset, the finding establishes that the bromine position on the quinoline scaffold critically modulates the ability to overcome drug‑resistance mutations. By extension, the 7‑bromo regioisomer may exhibit a distinct resistance profile that warrants dedicated evaluation in antiviral programs.

Antiviral HIV‑1 integrase Drug resistance

Purity Specifications: Multiple Suppliers Offer (7‑Bromoquinolin‑3‑yl)methanol at Defined Purity Grades (95 %, 97 %, NLT 98 %), Enabling Fit‑for‑Purpose Selection

Unlike niche analogs that may be available from only a single vendor at a fixed purity, (7‑Bromoquinolin‑3‑yl)methanol is stocked by multiple suppliers offering distinct purity tiers: Fluorochem (95 %, 250 mg and 1 g), Macklin (97 %, 100 mg and 250 mg), MolCore (NLT 98 %, custom packaging), and LeYan (98 %) . This competitive landscape allows procurement teams to balance cost against purity requirements depending on the intended application.

Purity Quality control Supplier comparison

Procurement‑Relevant Application Scenarios for (7‑Bromoquinolin‑3‑yl)methanol


Medicinal Chemistry: Kinase and Integrase Inhibitor Lead Optimization Programs

As a quinoline‑based building block, (7‑Bromoquinolin‑3‑yl)methanol is ideally suited for SAR campaigns targeting kinase and integrase enzymes. The 7‑bromo substituent serves as a synthetic handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings to introduce aryl, heteroaryl, or amine diversity at the 7‑position, while the 3‑hydroxymethyl group can be oxidized, aminated, or converted to a leaving group. Evidence from antiviral integrase programs demonstrates that bromine regioisomerism can be decisive for retaining potency against drug‑resistant mutants, making procurement of the exact 7‑bromo regioisomer non‑negotiable for projects targeting resistant viral strains [1].

HCV Antiviral Intermediate Synthesis

Bromo‑substituted quinolines bearing functionalized side chains are key intermediates in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors. Patent literature extensively describes the use of bromo‑substituted quinoline derivatives for constructing macrocyclic or linear HCV protease inhibitors, where the bromine position dictates the regiochemistry of subsequent coupling steps [2]. (7‑Bromoquinolin‑3‑yl)methanol, with its pre‑installed hydroxymethyl group, can be directly elaborated into the requisite quinoline‑ether or quinoline‑amine pharmacophores without additional protection/deprotection sequences.

Antiparasitic Drug Discovery: Antimalarial and Antitrypanosomal Lead Generation

The quinoline nucleus is a privileged scaffold in antimalarial drug discovery (e.g., chloroquine, mefloquine). Brominated quinoline methanols have been employed as precursors to novel aminoquinoline analogs with activity against chloroquine‑resistant Plasmodium falciparum strains . The 7‑bromo substitution pattern, in particular, has been associated with enhanced antiplasmodial potency in 4‑aminoquinoline SAR studies, making (7‑Bromoquinolin‑3‑yl)methanol a strategic intermediate for antimalarial lead optimization [3].

Chemical Biology and Fluorescent Probe Development

Quinoline derivatives are widely used as fluorophores and fluorescent sensors due to their intrinsic fluorescence properties. (7‑Bromoquinolin‑3‑yl)methanol serves as a building block for constructing fluorescent probes for cellular imaging; the bromine atom enables late‑stage diversification via cross‑coupling to tune emission wavelengths, while the hydroxymethyl group provides a conjugation site for biomolecule attachment . Its favorable storage profile (2–8 °C vs. −20 °C for some analogs) simplifies inventory management in chemical biology laboratories that may lack extensive cold‑storage infrastructure .

Quote Request

Request a Quote for (7-Bromoquinolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.